N-Acetyl-beta-D-glucosaminylamine

Overview

Description

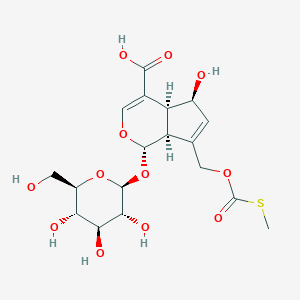

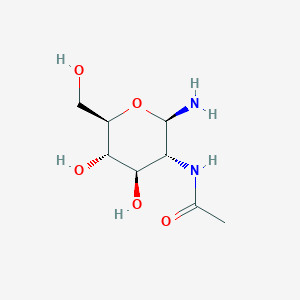

“N-Acetyl-beta-D-glucosaminylamine” is a compound with the molecular formula C8H16N2O5 . It is found in many tissues of the body and plays a role in glycoprotein metabolism . It breaks chemical bonds of glycosides and amino sugars that form structural components in many tissues .

Molecular Structure Analysis

The molecular structure of “N-Acetyl-beta-D-glucosaminylamine” is based on structures generated from information available in ECHA’s databases . The molecular structure is characterized by three or four domains with one active site .

Chemical Reactions Analysis

“N-Acetyl-beta-D-glucosaminylamine” is known to participate in various chemical reactions. For instance, it has been found to possess transglycosylation and reverse hydrolysis activities .

Physical And Chemical Properties Analysis

“N-Acetyl-beta-D-glucosaminylamine” has a density of 1.4±0.1 g/cm3, a boiling point of 556.2±50.0 °C at 760 mmHg, and a flash point of 290.2±30.1 °C . It has a molar refractivity of 50.7±0.4 cm3, and a molar volume of 153.1±5.0 cm3 .

Scientific Research Applications

Pharmaceutical Therapeutics

2-acetamido-2-deoxy-beta-D-glucopyranosylamine is used in the synthesis of various 1-N-acyl derivatives, which are important for modeling the N-glycosylamine linkage of glycoproteins . These derivatives are crucial in the development of pharmaceutical therapeutics, as they can be used to create molecules that interact specifically with biological targets.

Biomedical Research

This compound serves as a building block in synthetic reactions, particularly in biomedical research where it’s used to study the structure and function of biomolecules . It aids in understanding the molecular basis of diseases and in the development of diagnostic tools.

Enzymatic Studies

The compound is instrumental in enzymatic studies, particularly in understanding the properties of β-N-acetylglucosaminidases. These enzymes are involved in the hydrolysis of N-acetylglucosamine-containing oligosaccharides and proteins, which has applications in food, energy, and pharmaceutical industries .

Diagnostic Biomarker Research

N-Acetyl-beta-D-glucosaminylamine is studied for its potential as a biomarker in the early detection of diabetic nephropathy in patients with diabetes mellitus. Its presence and levels in urine can be indicative of early stages of kidney disease .

Agricultural Applications

In agriculture, the compound is explored for its role in the degradation of chitin, a major component of insect exoskeletons. This has implications for developing environmentally friendly pesticides and managing agricultural waste .

Glycobiology

2-acetamido-2-deoxy-beta-D-glucosylamine is widely used for the removal of N-glycans from glycoproteins and glycopeptides in laboratory settings. This is essential for studying the structure and function of glycoproteins in various biological processes .

Mechanism of Action

Target of Action

It is often used as a building block in a variety of synthetic reactions .

Biochemical Pathways

It has been used as a substrate for the enzyme n-acetyl-beta-d-glucosaminidase .

Pharmacokinetics

It is known that the compound is a powder and is stored at 2-8°c .

Result of Action

It is known that the compound is used as a building block in a variety of synthetic reactions .

properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXOCXFFNKASF-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036106 | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-glucosaminylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

CAS RN |

114910-04-2, 4229-38-3 | |

| Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the significance of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine in studying enzymes?

A1: This compound, often utilized in its derivative forms, serves as a valuable tool in enzymatic research. For instance, when linked to Sepharose beads, a derivative of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine, namely N-(epsilon-aminohexanoyl)-2-acetamido-2-deoxy-beta-D-glucopyranosylamine, enabled the purification of a beta-N-acetylhexosaminidase enzyme from Trichomonas foetus. [] This purification was achieved through affinity chromatography, highlighting the compound's role in isolating and studying specific enzymes.

Q2: What are the synthetic challenges associated with 2-acetamido-2-deoxy-beta-D-glucopyranosylamine and how have researchers addressed them?

A3: Synthesizing 2-acetamido-2-deoxy-beta-D-glucopyranosylamine and its derivatives can lead to by-products like bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines. [] Researchers have developed methods to isolate and characterize these by-products, enabling a better understanding of the reaction pathway. Furthermore, they have optimized the synthesis to favor the desired product, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-d-glucopyranosylamine, and minimize by-product formation. [] These advances in synthetic techniques contribute to more efficient production and utilization of this compound in various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.